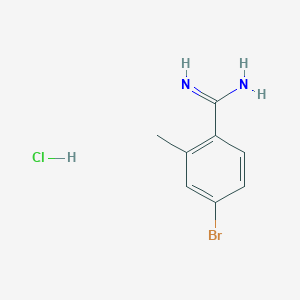

4-Bromo-2-methyl-benzamidine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-2-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVOOWUHTXIQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655083 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171517-69-3 | |

| Record name | 4-Bromo-2-methylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-methyl-benzamidine hydrochloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-methyl-benzamidine Hydrochloride

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery and chemical biology, benzamidine derivatives stand as a critical class of compounds, frequently serving as foundational scaffolds for the development of enzyme inhibitors, particularly for proteases like thrombin and trypsin. Their ability to mimic the guanidinium group of arginine allows them to effectively interact with the active sites of these enzymes. The specific compound, this compound, offers a nuanced profile for researchers. The bromine atom at the 4-position provides a handle for further functionalization via cross-coupling reactions, while the methyl group at the 2-position introduces steric and electronic modifications that can fine-tune binding affinity and selectivity.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, critical control parameters, and safety considerations essential for a successful and reproducible synthesis. The chosen synthetic route is the venerable Pinner reaction, a classic and reliable method for converting nitriles into amidines.[1][2] This two-step process involves the initial formation of an intermediate imino ester salt (a "Pinner salt"), followed by ammonolysis to yield the desired amidine hydrochloride.[3][4]

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from 4-bromo-2-methylbenzonitrile. The first stage is the acid-catalyzed reaction with anhydrous ethanol to form the Pinner salt, ethyl 4-bromo-2-methylbenzimidate hydrochloride. The second stage involves the reaction of this intermediate with ammonia to yield the final product.

Caption: Overall two-step synthesis of the target compound via the Pinner reaction.

Mechanistic Insights: The Pinner Reaction Pathway

The Pinner reaction is a cornerstone of amidine synthesis for good reason: it is robust and high-yielding when executed correctly.[5] Understanding its mechanism is paramount to troubleshooting and appreciating the critical parameters of the protocol.

-

Protonation of the Nitrile : The reaction is initiated by the protonation of the nitrile nitrogen by the strong acid catalyst, hydrogen chloride. This step dramatically increases the electrophilicity of the nitrile carbon atom.[5]

-

Nucleophilic Attack by Alcohol : The lone pair of electrons on the oxygen of the alcohol (in this case, ethanol) attacks the now highly electrophilic nitrile carbon.[5]

-

Formation of the Pinner Salt : A series of proton transfers results in the formation of the stable imino ester hydrochloride salt, known as the Pinner salt.[6]

-

Ammonolysis : In the second stage, ammonia, a potent nucleophile, attacks the imino ester carbon. This is followed by the elimination of ethanol to afford the final protonated amidine, which crystallizes as the hydrochloride salt.[2][6]

Caption: Simplified mechanism of the Pinner reaction and subsequent ammonolysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly regarding anhydrous techniques and temperature control, is critical for success.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity/Grade | Notes |

| 4-Bromo-2-methylbenzonitrile | 79630-96-1 | 196.04 g/mol | >98% | Starting material.[7] |

| Anhydrous Ethanol | 64-17-5 | 46.07 g/mol | >99.5%, Anhydrous | Critical for preventing side reactions.[8] |

| Hydrogen Chloride (gas) | 7647-01-0 | 36.46 g/mol | Anhydrous | Catalyst for Pinner salt formation. |

| Ammonia (gas or solution) | 7664-41-7 | 17.03 g/mol | Anhydrous | For ammonolysis step. |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | For washing the product. |

Equipment

-

Three-necked round-bottom flask (appropriate size for the scale)

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube (filled with CaCl₂ or similar desiccant)

-

Low-temperature bath (ice-salt or cryocooler)

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

Part A: Synthesis of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)

-

Setup : Assemble a dry three-necked flask equipped with a magnetic stir bar, a gas inlet tube extending below the surface of the future solvent, and a drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon before use.

-

Reagent Charging : To the flask, add 4-bromo-2-methylbenzonitrile (1.0 eq). Dissolve it in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

-

Cooling : Cool the stirred solution to 0 °C using an ice bath. This is a critical step, as the Pinner salt is thermodynamically unstable at higher temperatures and can rearrange into undesired amides.[1][5]

-

HCl Gas Introduction : Begin bubbling dry hydrogen chloride gas through the solution at a slow but steady rate. The reaction is exothermic; maintain the internal temperature at or below 5 °C.

-

Reaction Monitoring : Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form. After saturation, seal the flask and allow it to stir at 0-5 °C for 12-24 hours. The reaction progress can be monitored by the complete consumption of the starting nitrile (e.g., by TLC or GC-MS if desired).

-

Isolation of Intermediate (Optional but Recommended) : The Pinner salt can be isolated by filtering the cold reaction mixture, washing with cold, anhydrous diethyl ether, and drying under vacuum. However, it is common to proceed directly to the next step without isolating the hygroscopic intermediate.[3]

Part B: Synthesis of this compound (Ammonolysis)

-

Preparation : The crude reaction mixture containing the Pinner salt is cooled again to 0 °C.

-

Ammonolysis : Slowly bubble anhydrous ammonia gas through the cold, stirred suspension. Alternatively, a saturated solution of ammonia in anhydrous ethanol can be prepared separately at low temperature and added slowly to the reaction mixture.

-

Reaction : A thick white precipitate of ammonium chloride will form alongside the product. After the addition of ammonia is complete, the reaction vessel should be sealed and stirred at room temperature for an additional 6-12 hours to ensure complete conversion.[6]

-

Work-up : The solid mixture contains the desired product and ammonium chloride. The reaction solvent is removed under reduced pressure.

Part C: Purification

-

Initial Filtration : The resulting solid residue from Part B is suspended in a minimal amount of cold ethanol and filtered to remove the bulk of the highly soluble ammonium chloride.

-

Washing : The filter cake is washed thoroughly with cold anhydrous diethyl ether to remove any remaining organic impurities.

-

Drying : The resulting white to off-white solid is dried under vacuum to yield the final product, this compound.

-

High Purity Purification (Optional) : For exceptionally high purity, recrystallization from an appropriate solvent system (e.g., ethanol/ether) can be performed. A patented method for purifying amidine hydrochlorides involves treatment with an alkoxide to precipitate inorganic salts, followed by adsorption and filtration.[9]

Process Optimization and Critical Parameters

-

Anhydrous Conditions : The paramount factor for success in a Pinner reaction is the rigorous exclusion of water. Water will readily hydrolyze the Pinner salt intermediate to form the corresponding ethyl 4-bromo-2-methylbenzoate, a significant and difficult-to-remove impurity.[5] Ensure that the ethanol used is of anhydrous grade (>99.5%) and that all glassware is thoroughly dried.[8][10]

-

Temperature Control : Low temperatures (0-5 °C) are crucial during the formation of the Pinner salt to prevent its thermal decomposition or rearrangement to the N-ethyl-amide.[1]

-

Stoichiometry : An excess of hydrogen chloride is used to ensure complete protonation of the nitrile and to drive the reaction forward. Similarly, an excess of ammonia is used in the second step to ensure the complete conversion of the Pinner salt.

Safety Precautions and Hazard Management

All operations should be conducted within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11]

| Substance | Hazard Summary | Handling Precautions |

| 4-Bromo-2-methylbenzonitrile | Harmful if swallowed. Causes serious eye irritation.[7] | Avoid inhalation of dust and contact with skin and eyes. |

| Hydrogen Chloride (gas) | Toxic and corrosive. Causes severe skin burns and eye damage. | Use only in a well-ventilated fume hood. Have a neutralization solution (e.g., sodium bicarbonate) ready. |

| Ammonia (gas/solution) | Corrosive and toxic. Can cause severe respiratory irritation. | Use only in a well-ventilated fume hood. |

| 4-Bromo-2-methyl-benzamidine HCl | Acutely toxic (oral, dermal, inhalation). Causes skin and eye irritation. May cause respiratory irritation.[11] | Wear appropriate PPE. Avoid generating dust. |

| Sodium Ethoxide (for reference) | Flammable solid, causes severe skin burns and eye damage. Reacts violently with water.[12][13] | Must be handled under an inert atmosphere, away from moisture and ignition sources.[14] |

Conclusion

The Pinner reaction provides a reliable and scalable pathway for the synthesis of this compound from its corresponding nitrile. By exercising meticulous control over reaction parameters, particularly the exclusion of moisture and maintenance of low temperatures, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocol described herein, grounded in established chemical principles, offers a robust framework for scientists in drug development and chemical research to produce this key molecular building block.

References

-

Wikipedia. Pinner reaction. [Link]

-

NROChemistry. Pinner Reaction. [Link]

-

Xiamen AmoyChem Co., Ltd. Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. [Link]

-

Organic Chemistry Portal. Pinner Reaction. [Link]

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. (A similar mechanism is discussed in the context of the original Pinner work). [Link]

-

Grokipedia. Pinner reaction. [Link]

-

Chemikalien. 4-BROMO-2-METHOXY-BENZAMIDINE HYDROCHLORIDE (CAS No. 812667-45-1) SDS. [Link]

- Google Patents. CN100528836C - Purifying method of high-purity amidine hydrochloride.

-

SynArchive. Pinner Reaction. [Link]

-

Gelest, Inc. SODIUM ETHOXIDE, 95% Safety Data Sheet. [Link]

-

Sciencemadness Wiki. Sodium ethoxide. [Link]

-

INCHEM. ICSC 0674 - SODIUM ETHANOLATE. [Link]

-

Xylem Robotics. Drying Ethanol for Industrial Purposes. [Link]

-

Simple Solvents. What Is Ethanol Used for in the Chemical Industry?. [Link]

-

Quora. What is the best way and easiest way to make anhydrous ethanol?. [Link]

-

Wikipedia. Ethanol. [Link]

-

A-Level Chemistry. Production Of Ethanol. [Link]

-

PubChem. 4-Bromo-2-methylbenzonitrile. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. researchgate.net [researchgate.net]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. 4-Bromo-2-methylbenzonitrile | C8H6BrN | CID 144267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What Is Ethanol Used for in the Chemical Industry: Top Applications [elchemy.com]

- 9. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]

- 10. xylemtech.com [xylemtech.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. gelest.com [gelest.com]

- 13. ICSC 0674 - SODIUM ETHANOLATE [inchem.org]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methyl-benzamidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Bromo-2-methyl-benzamidine hydrochloride (CAS No. 1171517-69-3). As a substituted benzamidine, this compound holds potential interest for researchers in medicinal chemistry and drug development, particularly in the area of serine protease inhibition. This document collates available data on its chemical identity, and structural features, and discusses its likely physicochemical characteristics based on the properties of related compounds. Furthermore, this guide outlines established methodologies for the synthesis and characterization of benzamidine derivatives, providing a framework for researchers working with this and similar molecules.

Introduction

Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of trypsin and other serine proteases. Their utility extends from biochemical research as protease inhibitors in protein purification to serving as structural motifs in the design of therapeutic agents. The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 2-position of the benzene ring in this compound suggests a compound with tailored electronic and steric properties that could influence its binding affinity and selectivity for target enzymes. This guide aims to provide a detailed account of its physicochemical properties to support further research and development.

Chemical Identity and Structure

The fundamental identification of this compound is established by its molecular formula, weight, and unique CAS registry number.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1171517-69-3 | [1] |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1] |

The chemical structure of the protonated form, as the hydrochloride salt, is depicted below.

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. However, predicted values for the free base and data from related compounds can provide valuable insights.

| Property | Predicted/Reported Value | Remarks |

| Melting Point | Not available | Data for the closely related 4-Bromobenzamidine is reported as 218 °C[2]. The hydrochloride salt is expected to have a higher melting point. |

| Boiling Point | 281.7 ± 50.0 °C (Predicted) | This is a predicted value for the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). |

| Density | 1.54 ± 0.1 g/cm³ (Predicted) | This is a predicted value for the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). |

| pKa | 11.51 ± 0.50 (Predicted) | This is a predicted value for the amidinium ion of the free base, 4-Bromo-2-methyl-benzamidine (CAS 856166-20-6). The high pKa is characteristic of benzamidines, indicating they are protonated at physiological pH. |

| Solubility | Not available | Benzamidine hydrochloride is soluble in water (50 mg/mL, with heating) and alcohol[3]. It is anticipated that this compound will also exhibit good solubility in polar protic solvents. |

Synthesis of this compound

A common and effective method for the synthesis of benzamidine hydrochlorides from the corresponding benzonitriles is the Pinner reaction [4][5][6][7][8]. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester (a Pinner salt), which is then converted to the amidine by treatment with ammonia.

Caption: Proposed synthesis of this compound via the Pinner reaction.

Experimental Protocol: Pinner Synthesis of Benzamidine Hydrochlorides

This generalized protocol is based on established procedures for the Pinner reaction and can be adapted for the synthesis of this compound.

Materials:

-

4-Bromo-2-methylbenzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride gas

-

Anhydrous ammonia gas

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 4-Bromo-2-methylbenzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with stirring. The reaction is exothermic and should be monitored.

-

Continue the addition of HCl until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for an extended period (typically 12-24 hours) to allow for the precipitation of the imino ester hydrochloride (Pinner salt).

-

Collect the precipitate by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry in vacuo.

-

-

Ammonolysis to the Benzamidine Hydrochloride:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

-

After saturation with ammonia, seal the flask and stir at room temperature for several hours.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the resulting ammonium chloride byproduct can be removed by filtration.

-

The filtrate, containing the desired this compound, can be concentrated under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Spectral and Analytical Characterization

While specific spectra for this compound are not publicly available, the following are the expected characteristic signals based on its structure and data from analogous compounds.

5.1. ¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern will lead to a specific splitting pattern.

-

Methyl Protons: A singlet corresponding to the methyl group, likely in the range of δ 2.0-2.5 ppm.

-

Amidine Protons (NH₂): Broad signals that may be exchangeable with D₂O. Their chemical shift can be variable.

5.2. ¹³C NMR Spectroscopy:

-

Amidine Carbon (C=N): A characteristic signal in the downfield region, typically around δ 160-170 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbon bearing the bromine atom will be influenced by its electronegativity.

-

Methyl Carbon: A signal in the aliphatic region, likely around δ 15-25 ppm.

5.3. Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine groups.

-

C=N Stretching: A strong absorption band around 1650 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Bands in their characteristic regions.

-

C-Br Stretching: A signal in the fingerprint region.

5.4. Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the free base (C₈H₉BrN₂). Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.

Stability Considerations

The stability of benzamidine derivatives is a critical factor in their handling, storage, and application.

6.1. Hydrolytic Stability:

Benzamidines are known to undergo hydrolysis, particularly under basic conditions, to yield the corresponding benzamide and ammonia[9]. The protonated form (the amidinium ion), which is prevalent at neutral and acidic pH, is significantly more resistant to hydrolysis. Therefore, aqueous solutions of this compound should be maintained at a neutral or slightly acidic pH to ensure stability. It is recommended to prepare aqueous solutions fresh and store them at low temperatures (2-8 °C) for short periods.

6.2. Photostability:

Aromatic compounds, especially those containing halogens, can be susceptible to photodegradation. It is advisable to store both the solid compound and its solutions protected from light.

6.3. Thermal Stability:

As a crystalline solid, this compound is expected to be thermally stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided.

Potential Applications

Given its structural similarity to other known serine protease inhibitors, this compound is a candidate for investigation in the following areas:

-

Biochemical Research: As a reversible inhibitor of trypsin and other serine proteases in protein purification and enzymatic assays.

-

Medicinal Chemistry: As a starting point or fragment for the design of more complex and selective enzyme inhibitors with therapeutic potential. The bromo and methyl substituents offer vectors for further chemical modification.

Conclusion

This compound is a substituted benzamidine with potential applications in biochemical and medicinal research. While detailed experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive overview based on available information and the established chemistry of related compounds. The outlined synthetic and analytical methodologies offer a practical framework for researchers interested in working with this molecule. Further experimental characterization of its properties is warranted to fully elucidate its potential.

References

-

NROChemistry. Pinner Reaction. Available at: [Link]

-

ANU Open Research. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Available at: [Link]

-

Wikipedia. Pinner reaction. Available at: [Link]

-

World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

-

PMC. A Lewis acid-promoted Pinner reaction. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

-

PubChem. 4-Bromo-N-methylbenzamide. Available at: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Bio-Rad Antibodies. ELISA Synblock. Available at: [Link]

-

ResearchGate. 13 C-NMR spectrum of compound (4i). Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available at: [Link]

-

ResearchGate. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Available at: [Link]

-

PubChem. Benzamide, 4-bromo-N-ethyl-N-methyl-. Available at: [Link]

-

NIST WebBook. Benzamide, 2-bromo-N-(4-bromophenyl)-. Available at: [Link]

-

PubChemLite. 4-bromo-n-[(e)-heptylideneamino]-2-hydroxy-benzamide. Available at: [Link]

-

北京欣恒研科技有限公司. This compound - CAS:1171517-69-3. Available at: [Link]

-

Wikipedia. Benzamidine. Available at: [Link]

-

ZaiQi Bio-Tech. 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ベンズアミジン 塩酸塩 水和物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

An In-depth Technical Guide to 4-Bromo-2-methyl-benzamidine hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methyl-benzamidine hydrochloride is a substituted benzamidine derivative with the Chemical Abstracts Service (CAS) number 1171517-69-3 .[1] While specific research on this particular molecule is not extensively published, its structural features—a benzamidine core—place it within a class of compounds of significant interest to the fields of medicinal chemistry and drug discovery. Benzamidines are recognized as potent inhibitors of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes.[2]

This technical guide provides a comprehensive overview of this compound, leveraging established knowledge of benzamidine chemistry and its role as a pharmacophore. We will explore its chemical properties, a plausible synthetic route, its inferred mechanism of action, potential therapeutic applications, and the analytical techniques for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related compounds.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1171517-69-3 | [1] |

| Molecular Formula | C₈H₁₀BrClN₂ | [1] |

| Molecular Weight | 249.54 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |

| Solubility | Soluble in water and methanol (predicted) | General knowledge of hydrochloride salts |

Synthesis of this compound

The most common and effective method for the synthesis of benzamidines from their corresponding nitriles is the Pinner reaction .[3][4][5] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form an intermediate Pinner salt (an imino ester hydrochloride), which is then reacted with ammonia to yield the desired amidine.[6]

A plausible synthetic route for this compound would, therefore, begin with the precursor 4-bromo-2-methylbenzonitrile .[7][8]

Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-bromo-2-methylbenzimidate hydrochloride (Pinner Salt)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether.

-

Addition of Alcohol: Add anhydrous ethanol (1.1 eq) to the solution.

-

HCl Gas Purge: Cool the mixture to 0°C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is typically continued until the precipitation of the Pinner salt is complete.

-

Isolation: Collect the precipitated solid by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-bromo-2-methylbenzimidate hydrochloride intermediate.

Step 2: Synthesis of this compound

-

Ammonolysis: Suspend the dried Pinner salt intermediate in anhydrous ethanol.

-

Ammonia Addition: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through it, or add a saturated solution of ammonia in ethanol.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The resulting ammonium chloride byproduct can be removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Inferred Mechanism of Action and Applications in Drug Discovery

The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases.[9] These enzymes, which include trypsin, thrombin, and plasmin, share a common catalytic triad in their active site and are involved in processes ranging from digestion and blood coagulation to inflammation and cancer metastasis.[2][10] The positively charged amidinium group of benzamidine derivatives at physiological pH allows them to form strong ionic interactions with the negatively charged aspartate residue in the S1 pocket of the enzyme's active site, mimicking the natural substrate.

Inferred Mechanism: Competitive Inhibition of Serine Proteases

Potential Therapeutic Applications

Based on its inferred activity as a serine protease inhibitor, this compound could be investigated for a range of therapeutic applications:

-

Anticoagulants: Inhibition of thrombin and Factor Xa, key enzymes in the coagulation cascade, is a validated strategy for the prevention and treatment of thrombosis.

-

Anticancer Agents: Certain serine proteases are involved in tumor growth, invasion, and metastasis. Inhibitors of these enzymes could have therapeutic potential in oncology.[11]

-

Anti-inflammatory Agents: Serine proteases play a role in the activation of inflammatory pathways.

-

Antimicrobial Agents: Some studies have shown that benzamidine derivatives possess antibacterial and antifungal properties.[12]

Furthermore, this compound could serve as a valuable tool in basic research as a component of protease inhibitor cocktails to prevent the degradation of proteins during extraction and purification.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-substitution on the benzamide can lead to restricted rotation around the C-N bond, potentially resulting in broadened peaks or the appearance of rotamers at room temperature in the NMR spectrum.[13]

Predicted ¹H NMR (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 9.0 | Broad singlet | 4H | -NH₂ and HCl |

| ~7.8 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~2.4 | Singlet | 3H | -CH₃ |

Predicted ¹³C NMR (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (amidine) |

| ~140 - 120 | Aromatic carbons |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

-

N-H stretch: Broad absorption in the range of 3300-3100 cm⁻¹

-

C=N stretch: Strong absorption around 1650-1600 cm⁻¹

-

C-Br stretch: Absorption in the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the free base (C₈H₉BrN₂). The isotopic pattern characteristic of bromine (approximately equal intensity for M and M+2) would be a key diagnostic feature.

Safety and Handling

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet under-explored, molecule for chemical and biological research. Its structural similarity to known serine protease inhibitors suggests a high probability of similar activity. This guide provides a framework for its synthesis, characterization, and potential applications, offering a starting point for researchers to unlock the full potential of this and other novel benzamidine derivatives in the pursuit of new therapeutic agents and research tools.

References

- BenchChem. (2025). Application Notes and Protocols: 4-Bromo-2-methylbenzonitrile in Agrochemical Synthesis. BenchChem.

- ChemicalBook. (n.d.). 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis. ChemicalBook.

- Wikipedia. (2023). Pinner reaction. Wikipedia.

- NROChemistry. (n.d.). Pinner Reaction. NROChemistry.

- J&K Scientific. (2025). Pinner Reaction. J&K Scientific.

- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-7.

- Mishra, A., et al. (2025). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition.

- Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal.

- SynArchive. (2024). Pinner Reaction. SynArchive.

- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of Biological Chemistry, 240, 1579-1585.

- Appavu, K., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 13(14), 1436-1443.

- Kumar, S., et al. (2014). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 126(5), 1541-1548.

- Ajayaghosh, A., et al. (2015). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Chemical Science, 6(5), 2812-2821.

- Koshikawa, N., et al. (1994). A Serine Protease-Inhibitory Benzamidine Derivative Inhibits the Growth of Human Colon Carcinoma Cells. Japanese Journal of Cancer Research, 85(9), 947-954.

- Wotschadlo, J., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5174.

- Synblock. (n.d.). CAS 1171517-69-3 | this compound. Synblock.

- Lu, Z., et al. (2017).

- Manivel, P., et al. (2009). 2-Bromo-4-methylbenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3166.

- PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. PrepChem.com.

- Beijing Innochem. (n.d.). This compound - CAS:1171517-69-3. Beijing Innochem.

- ChemicalBook. (2025). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. ChemicalBook.

- CymitQuimica. (n.d.). 4-Bromo-2-methoxy-benzamidine hydrochloride. CymitQuimica.

- S. G. K., et al. (2008). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 18(22), 6175-6184.

- TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3. TCI Chemicals.

- Stuart, C. D., et al. (2023).

Sources

- 1. CAS 1171517-69-3 | this compound - Synblock [synblock.com]

- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-BROMO-2-METHYLTHIOBENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Signature of 4-Bromo-2-methyl-benzamidine Hydrochloride: A Predictive and Interpretive Guide

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of 4-Bromo-2-methyl-benzamidine hydrochloride. In the absence of publicly available experimental spectra for this specific compound, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. This predictive approach serves as a valuable tool for researchers in synthesis, quality control, and drug development, offering a robust framework for the identification and structural elucidation of this and related molecules. Each section outlines a hypothetical experimental protocol, presents predicted data in a structured format, and offers in-depth interpretation grounded in established spectroscopic theory.

Introduction: The Importance of Spectroscopic Characterization

This compound is a substituted aromatic amidine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The precise structural confirmation of such molecules is paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory standards. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this.

This guide will walk through the predicted spectral data for this compound, offering insights into how its unique structural features translate into specific signals in ¹H NMR, ¹³C NMR, IR, and MS analyses.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectra.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as labile protons on the amidinium group may exchange with deuterium.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region of the proton NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. The protons of the amidinium group are expected to be broad due to quadrupole broadening and exchange.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 9.0 | Broad Singlet | 4H | -C(NH₂)₂⁺ | Protons on the positively charged amidinium group are highly deshielded and often exchange, leading to a broad signal. |

| ~7.7 | Doublet | 1H | Ar-H | This proton is ortho to the bromine atom and will be deshielded. It is split by the adjacent meta proton. |

| ~7.6 | Doublet of Doublets | 1H | Ar-H | This proton is situated between the bromine and the amidinium group and will be split by two neighboring protons. |

| ~7.5 | Doublet | 1H | Ar-H | This proton is ortho to the electron-donating methyl group and will be the most shielded of the aromatic protons. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and appear as a singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=N (Amidinium) | The carbon of the amidinium group is double-bonded to nitrogen and is significantly deshielded. |

| ~140 | Ar-C (C-CH₃) | The carbon bearing the methyl group. |

| ~135 | Ar-C (C-C(NH₂)₂⁺) | The carbon attached to the amidinium group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-C (C-Br) | The carbon attached to the bromine atom; its shift is influenced by the heavy atom effect. |

| ~20 | -CH₃ | The methyl carbon is in the typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze the solid using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3100 (broad) | N-H stretch | Amidinium (-NH₂) | The N-H stretching vibrations in the hydrochloride salt are expected to be strong and broad due to hydrogen bonding. |

| ~1670 | C=N stretch | Amidinium (C=N) | The carbon-nitrogen double bond stretch is a characteristic and strong absorption. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | These absorptions are characteristic of aromatic ring systems. |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Stretching vibrations for hydrogens attached to the aromatic ring. |

| 2950 - 2850 | C-H stretch | Methyl (-CH₃) | Aliphatic C-H stretching vibrations. |

| ~1100 - 1000 | C-Br stretch | Aryl Halide | The carbon-bromine stretch is typically found in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.

Experimental Protocol: MS

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode, which is ideal for pre-charged molecules like hydrochloride salts.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

Predicted Mass Spectrum (ESI+)

The most prominent feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

| Predicted m/z | Ion | Rationale |

| 214/216 | [M+H]⁺ | The protonated molecular ion of the free base (4-Bromo-2-methyl-benzamidine). The two peaks of roughly equal intensity are separated by 2 Da, which is the characteristic isotopic signature of a single bromine atom. |

| 197/199 | [M-NH₂]⁺ | Loss of an amino group from the molecular ion. |

| 118 | [M-Br-NH₂]⁺ | Subsequent loss of the bromine atom from the [M-NH₂]⁺ fragment. |

Fragmentation Pathway

The fragmentation of 4-Bromo-2-methyl-benzamidine would likely proceed through initial neutral losses from the amidine group.

solubility of 4-Bromo-2-methyl-benzamidine hydrochloride in different solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methyl-benzamidine hydrochloride

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a substituted aromatic amidine of interest in pharmaceutical research. Recognizing the scarcity of specific published solubility data for this compound, this document focuses on empowering researchers with the foundational knowledge and robust experimental methodologies required to generate high-quality, reliable solubility data. We delve into the critical role of solubility in drug development, discuss the physicochemical properties of the target compound, and provide an illustrative solubility profile of the parent compound, benzamidine hydrochloride, as a practical reference. The centerpiece of this guide is a detailed, step-by-step protocol for the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, complete with explanations of the underlying scientific principles and workflows. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize the solubility of this compound and similar research compounds.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) like this compound, solubility is a critical determinant of its entire development lifecycle. It directly influences bioavailability, manufacturability, and the design of effective dosage forms.[1] Poor aqueous solubility, in particular, is a primary contributor to low and variable oral bioavailability, often leading to the failure of otherwise promising drug candidates.

Benzamidine and its derivatives are well-known for their activity as reversible, competitive inhibitors of serine proteases such as trypsin and thrombin.[2][3] This makes them valuable tools in biochemical research and as structural scaffolds in drug discovery. This compound, a specific analog, requires thorough physicochemical characterization, starting with its solubility profile, to unlock its therapeutic potential. Understanding its solubility in a range of aqueous and organic solvents is essential for:

-

Preformulation Studies: Selecting appropriate solvent systems for initial biological screening and formulation development.

-

Process Chemistry: Designing efficient purification, crystallization, and isolation procedures.

-

Analytical Method Development: Preparing stock solutions and calibration standards for quantification assays.[4]

-

Biopharmaceutical Modeling: Predicting in vivo absorption and performance.

This guide provides the necessary theoretical background and practical, field-proven protocols to enable researchers to meticulously determine the solubility of this compound.

Physicochemical Profile and Expected Behavior

A compound's solubility is intrinsically linked to its molecular structure. While experimental data is paramount, an analysis of the structure of this compound allows us to form a hypothesis about its likely solubility behavior.

Compound Details:

-

Chemical Name: this compound

-

CAS Number: 1171517-69-3[5]

-

Molecular Formula: C₈H₁₀BrClN₂[6]

-

Molecular Weight: 249.54 g/mol [6]

The structure features a benzamidine core, which is hydrophilic due to the charged amidinium group, substituted with a methyl group and a bromine atom.

-

Influence of Substituents:

-

Amidinium Group (-C(=NH₂)⁺NH₂): This group is basic and, in the hydrochloride salt form, will be protonated and highly polar, promoting solubility in polar solvents, especially water.

-

Bromine Atom (-Br): The bromo-substituent is lipophilic and will increase the overall hydrophobicity of the molecule compared to the parent benzamidine. This is expected to decrease aqueous solubility.

-

Methyl Group (-CH₃): The methyl group is also a lipophilic substituent that will further contribute to a decrease in aqueous solubility relative to unsubstituted benzamidine.

-

Therefore, it is reasonable to predict that this compound will be less soluble in water than benzamidine hydrochloride but will likely retain good solubility in polar organic solvents like ethanol, DMSO, and DMF.

Illustrative Solubility Data: Benzamidine Hydrochloride

| Solvent | Type | Solubility (Approx.) | Reference |

| Water | Aqueous | ~50 mg/mL | [7] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | ~3 mg/mL | [8] |

| Ethanol | Polar Protic Organic | ~10 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | ~25 mg/mL | [8] |

| Dimethylformamide (DMF) | Polar Aprotic Organic | ~25 mg/mL | [8] |

| Disclaimer: This table presents data for the parent compound, benzamidine hydrochloride, and is for illustrative purposes only. The solubility of this compound will differ due to its unique substituents and must be determined experimentally. |

Gold-Standard Protocol for Thermodynamic Solubility Determination

To ensure data accuracy and reproducibility, a standardized protocol is essential. The saturation shake-flask (SSF) method is universally recognized as the "gold standard" for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[1][9]

Principle of the Method

The SSF method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. After separating the solid and liquid phases, the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

4.3.1 Materials and Reagents

-

This compound (solid, purity ≥98%)

-

Selected solvents (e.g., deionized water, PBS pH 7.4, ethanol, DMSO, acetonitrile) of analytical grade or higher

-

Calibrated analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., HPLC-UV system)

4.3.2 Protocol

-

Preparation of Slurry:

-

Add an excess amount of this compound to a pre-weighed glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is typically 5-10 mg of solid in 1 mL of solvent.

-

Record the exact mass of the compound added.

-

Carefully add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. For pharmaceutical applications, temperatures of 25°C (room temperature) and 37°C (physiological temperature) are standard.[10]

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but for poorly soluble compounds, 72 hours may be necessary.[11]

-

Causality Check: The goal is to ensure the rate of dissolution equals the rate of precipitation. Running a time-point study (e.g., sampling at 24, 48, and 72 hours) is the best way to validate that equilibrium has been reached; the concentration should plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly to let heavier solids settle.

-

Separate the undissolved solid from the saturated solution. The preferred method is centrifugation (e.g., 10,000 rpm for 15 minutes) at the same temperature as equilibration to prevent precipitation or further dissolution.[1]

-

Alternatively, filtration using a chemically compatible syringe filter can be used. The first few drops of filtrate should be discarded to saturate the filter membrane and avoid adsorption losses.

-

-

Sample Analysis:

-

Carefully aspirate a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Prepare a set of calibration standards of known concentrations.

-

Quantify the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.[12][13]

-

-

Calculation:

-

Calculate the concentration of the original (undiluted) supernatant using the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Report the value in units such as mg/mL or mM.

-

Key Factors Influencing Solubility Measurement

Several factors can significantly impact the outcome of a solubility experiment, and controlling them is key to obtaining trustworthy data.

-

pH: For ionizable compounds like this compound, solubility is highly pH-dependent. The amidinium group is basic, meaning the compound will be more soluble at lower (acidic) pH where it is fully protonated and charged. As the pH increases towards and beyond its pKa, the free base form will precipitate, drastically reducing solubility.[10] Therefore, when measuring aqueous solubility, using a buffered system (e.g., PBS or Britton-Robinson buffers) is critical.[1]

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. All measurements must be performed and reported at a constant, controlled temperature.[9][11]

-

Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used for the experiment and to check if the solid remaining after the experiment has undergone a phase transformation.

Conclusion

While a definitive, published solubility profile for this compound is currently elusive, this guide provides the essential scientific framework and practical, validated methodologies for its determination. By employing the gold-standard shake-flask protocol, researchers can generate the high-quality, reproducible data necessary to advance their research and development activities. Careful control over experimental variables such as temperature, pH, and equilibration time is paramount for ensuring the integrity of the results. The illustrative data for benzamidine hydrochloride provides a useful, albeit preliminary, point of reference, underscoring the expected influence of the bromo- and methyl-substituents on the final solubility profile.

References

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Note: While the direct link is unavailable, the citation points to a key paper on the SSF method, principles of which are widely available).

-

Glomme, A., & Abrahamsson, B. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

- Liu, R. (Ed.). (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779. (Note: This reference highlights the importance of equilibration time and other factors, principles which are widely cited).

-

Slideshare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

Beijing Innochem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-methylbenzamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-Benzamidine hydrochloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound - CAS:1171517-69-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. CAS 1171517-69-3 | this compound - Synblock [synblock.com]

- 7. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

molecular structure and conformation of 4-Bromo-2-methyl-benzamidine hydrochloride

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-2-methyl-benzamidine Hydrochloride

This guide provides a detailed analysis of the molecular structure and conformational landscape of this compound (C₈H₉BrN₂·HCl). In the absence of a publicly available crystal structure for this specific molecule, this document leverages a comparative approach, drawing upon crystallographic data of analogous compounds, spectroscopic principles, and modern computational chemistry techniques. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this compound.

Introduction: The Significance of Substituted Benzamidines

Benzamidines are a class of compounds of significant interest in medicinal chemistry, primarily due to their ability to act as bioisosteres of guanidines and their capacity to engage in specific hydrogen bonding interactions with biological targets. The substitution pattern on the phenyl ring plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for enzymes such as serine proteases. The title compound, this compound, incorporates a bromine atom at the 4-position, which is expected to influence its electronic properties and potential for halogen bonding, and a methyl group at the 2-position, which will introduce significant steric effects that dictate the molecule's conformational preferences.

Predicted Molecular Structure and Stereoelectronic Properties

While an experimental crystal structure is not available, we can predict the key structural features of this compound based on known structures of related benzamidines and fundamental chemical principles.

The Benzamidinium Cation

The core of the molecule is the benzamidinium cation. The amidinium group, -C(NH₂)₂, is protonated in the hydrochloride salt, leading to a delocalized positive charge across the two nitrogen atoms and the central carbon. This delocalization results in C-N bond lengths that are intermediate between a single and a double bond.

Influence of Ring Substituents

-

4-Bromo Group: The bromine atom at the para-position is an electron-withdrawing group via induction but a weak deactivator due to hyperconjugation. Its presence can influence the pKa of the amidinium group and introduce the possibility of halogen bonding interactions in a crystal lattice or a protein binding pocket.

-

2-Methyl Group: The methyl group at the ortho-position introduces a significant steric clash with the amidinium group. This steric hindrance is the primary determinant of the molecule's conformation, specifically the torsion angle between the plane of the phenyl ring and the plane of the amidinium group.

A study on the conformational variability of benzamidinium-based inhibitors in the Protein Data Bank (PDB) reveals that while many benzamidinium moieties are found in a near-planar conformation with their phenyl ring, a significant number adopt a twisted conformation.[1] For 4-Bromo-2-methyl-benzamidine, a non-planar conformation is highly probable due to the steric pressure exerted by the 2-methyl group.

Conformational Analysis: A Comparative and Computational Approach

The key conformational feature of 4-Bromo-2-methyl-benzamidine is the torsion angle (τ) defined by the atoms N-C-C-C of the phenyl ring.

Insights from Related Structures

Studies on substituted benzamides offer valuable insights. For instance, the crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide shows a dihedral angle of 25.42 (19)° between the bromo-substituted benzene ring and the amide plane.[2] While an amide is different from an amidine, this demonstrates that substituents can induce non-planarity. Research on 2-substituted benzamides using Lanthanide-Induced-Shift (LIS) NMR and computational methods has shown that steric hindrance from ortho-substituents forces the amide group out of the plane of the phenyl ring.[3][4]

Proposed Conformational Landscape

It is hypothesized that this compound exists predominantly in a non-planar conformation where the amidinium group is twisted out of the plane of the phenyl ring to minimize steric repulsion with the 2-methyl group. The exact torsion angle represents a balance between two opposing forces:

-

Steric Hindrance: Pushing the amidinium group out of the plane.

-

Electronic Conjugation: Favoring a planar arrangement to maximize π-orbital overlap between the phenyl ring and the amidinium group.

The energy barrier to rotation around the C(phenyl)-C(amidinium) bond is likely to be significant, leading to a well-defined, twisted, low-energy conformation.

Predicted Spectroscopic Signature

The structural features of this compound can be correlated with expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons: The aromatic region would display a complex splitting pattern due to the three non-equivalent protons. We would expect to see signals corresponding to the protons at the 3, 5, and 6 positions.

-

Amidinium Protons (-NH₂): A broad singlet in the downfield region (typically δ 8-10 ppm), which may exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR:

-

Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon bearing the bromine (C4) shifted downfield and the carbon attached to the amidinium group (C1) also being significantly downfield.

-

Amidinium Carbon: A signal in the range of δ 160-170 ppm.

-

Methyl Carbon: A signal in the upfield region (around δ 20-25 ppm).

For comparison, the ¹³C NMR spectrum of 4-bromo-N-methylbenzamide shows signals for the aromatic carbons and the amide carbon.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the -NH₂ group.

-

C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium group.

-

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

C-Br Stretching: A band in the lower frequency region (typically 500-600 cm⁻¹).

IR spectra of related compounds like 4-bromobenzamide are available for comparison.[7]

Proposed Experimental Workflow for Synthesis and Characterization

For researchers aiming to work with this compound, a definitive synthesis and characterization are paramount. The following workflow outlines a robust experimental plan.

Synthesis Protocol

A plausible synthesis route starts from 4-bromo-2-methylbenzonitrile.

-

Pinner Reaction: React 4-bromo-2-methylbenzonitrile with anhydrous ethanol in the presence of HCl gas to form the corresponding ethyl imidate hydrochloride.

-

Ammonolysis: Treat the ethyl imidate hydrochloride with anhydrous ammonia in ethanol to yield this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

A general procedure for the synthesis of related amides can be found in the literature.[8]

Characterization Protocol

-

Spectroscopy:

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to confirm the molecular structure.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

Record an FT-IR spectrum to identify the key functional groups.

-

-

Crystallography:

-

Single Crystal X-ray Diffraction: The gold standard for unambiguous structure determination. Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling from a saturated solution. This will provide precise bond lengths, bond angles, torsion angles, and information on hydrogen bonding and crystal packing.

-

Powder X-ray Diffraction (PXRD): To characterize the bulk material and assess its crystallinity and polymorphic form.

-

The following diagram illustrates the proposed experimental workflow:

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Proposed Computational Investigation

In the absence of experimental crystallographic data, computational modeling provides a powerful tool to investigate the conformational preferences of this compound.

Methodology: Density Functional Theory (DFT)

-

Geometry Optimization: Perform a full geometry optimization of the 4-bromo-2-methyl-benzamidinium cation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Conformational Search: Conduct a relaxed potential energy surface scan by systematically rotating the torsion angle between the phenyl ring and the amidinium group. This will identify the global energy minimum conformation and any rotational barriers.

-

Frequency Analysis: Perform a frequency calculation at the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to predict the ¹H and ¹³C NMR chemical shifts.

Expected Outcomes

-

A quantitative prediction of the lowest energy conformation, including the key C-C-N-C torsion angle.

-

The energy barrier to rotation around the C-C bond.

-

A theoretical IR spectrum that can be compared with experimental data.

-

Predicted NMR chemical shifts to aid in the assignment of experimental spectra.

The logical flow for such a computational study is as follows:

Caption: Logical workflow for the computational investigation of this compound.

Conclusion and Future Outlook

This technical guide has provided a comprehensive, albeit predictive, analysis of the . The presence of the 2-methyl group is the dominant factor influencing its conformation, likely forcing the amidinium moiety into a non-planar arrangement with the phenyl ring. While spectroscopic features can be predicted with reasonable accuracy through comparison with analogs, the definitive elucidation of its solid-state structure awaits experimental determination via single-crystal X-ray diffraction. The proposed experimental and computational workflows provide a clear roadmap for future research on this and related substituted benzamidines, which will be invaluable for the rational design of new drug candidates.

References

-

Abraham, R. J., et al. "Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides." Magnetic Resonance in Chemistry, vol. 53, no. 5, 2015, pp. 397-406, doi:10.1002/mrc.4206.[3]

-

ResearchGate. "Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides." researchgate.net, Accessed 19 Jan. 2026.[4]

-

The Royal Society of Chemistry. "Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications." rsc.org, Accessed 19 Jan. 2026.[5]

-

Kini, R. M., and S. D. Doley. "Conformational Variability of Benzamidinium Based Inhibitors." PLoS ONE, vol. 5, no. 11, 2010, p. e13868, doi:10.1371/journal.pone.0013868.[1]

-

PubChem. "4-Bromo-N-methylbenzamide." pubchem.ncbi.nlm.nih.gov, Accessed 19 Jan. 2026.[6]

-

ChemicalBook. "4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum." chemicalbook.com, Accessed 19 Jan. 2026.[9]

-

ChemicalBook. "4-BROMOBENZAMIDE(698-67-9) IR Spectrum." chemicalbook.com, Accessed 19 Jan. 2026.[7]

-

ChemicalBook. "4-bromo-N-(4-methylbenzyl)benzamide synthesis." chemicalbook.com, Accessed 19 Jan. 2026.[8]

-

Fun, H.-K., et al. "Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 7, 2012, pp. o2161-o2161, doi:10.1107/s160053681202573x.[2]

-

Krajete, A., et al. "4-Bromo-N-phenylbenzamidoxime." Acta Crystallographica Section E: Structure Reports Online, vol. 60, no. 10, 2004, pp. o1834-o1836, doi:10.1107/s1600536804022415.[10]

Sources

- 1. Conformational Variability of Benzamidinium Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-bromo-N-(2-hydroxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. 4-Bromo-N-methylbenzamide | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-BROMOBENZAMIDE(698-67-9) IR Spectrum [m.chemicalbook.com]

- 8. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 9. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]

- 10. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 4-Bromo-2-methyl-benzamidine Hydrochloride

This guide provides a comprehensive overview of the methodologies for assessing the purity and characterizing the structure of 4-Bromo-2-methyl-benzamidine hydrochloride, a key building block in pharmaceutical and medicinal chemistry research. The protocols and analytical strategies detailed herein are designed to ensure the highest standards of quality and batch-to-batch consistency, which are critical for reproducible research and drug development.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted benzamidine derivative. The benzamidine moiety is a well-known pharmacophore, recognized for its ability to inhibit serine proteases such as thrombin and trypsin.[1][2][3] The specific substitution pattern of a bromine atom at the 4-position and a methyl group at the 2-position of the benzene ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Therefore, unambiguous confirmation of its structure and a precise determination of its purity are paramount for any research or development application.

This guide will walk through a logical workflow, from a plausible synthetic route and purification strategy to a multi-pronged analytical approach for comprehensive characterization. The emphasis is not just on the "how" but also the "why" behind each experimental choice, reflecting a deep understanding of the chemistry involved.

Synthesis and Purification: Establishing a High-Quality Starting Material

A robust and well-controlled synthetic and purification process is the foundation for obtaining high-purity this compound.

Plausible Synthetic Route: The Pinner Reaction

A common and effective method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the corresponding nitrile. The proposed synthesis of this compound starts from 4-bromo-2-methylbenzonitrile.

Workflow for Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Formation of the Imidate Ester Hydrochloride

-

Dry, anhydrous ethanol (100 mL) is cooled to 0°C in a three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Dry hydrogen chloride gas is bubbled through the cold ethanol until saturation.

-

4-Bromo-2-methylbenzonitrile (19.6 g, 0.1 mol) is added portion-wise to the cold ethanolic HCl solution, ensuring the temperature remains below 10°C.

-

The reaction mixture is stirred at 0-5°C for 24 hours, during which time a precipitate of the imidate ester hydrochloride is expected to form.

-

The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude imidate ester hydrochloride.

Step 2: Ammonolysis to this compound

-

The crude imidate ester hydrochloride is suspended in a solution of 15% ammonia in ethanol (150 mL).

-

The suspension is stirred at room temperature for 48 hours. The progress of the ammonolysis is monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is filtered to remove any insoluble by-products.